2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a complex organic compound featuring a tetrazole ring, a cyclohexene moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction between an azide and a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or triethylamine under reflux conditions.
Amide Bond Formation: The amide bond is formed by reacting the carboxylic acid derivative of cyclohex-3-ene with an amine. This step may require coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Final Assembly: The final step involves the coupling of the tetrazole ring with the amide intermediate. This can be achieved through a condensation reaction, often under mild heating and in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the tetrazole ring or the amide linkage, potentially yielding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reducing the amide or tetrazole ring.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides or diols from the cyclohexene moiety.
Reduction: Amines or reduced tetrazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. The amide linkage and cyclohexene moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-cyclohexyl-2H-tetrazole-5-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-methyl-2H-tetrazole-5-carboxamide: Contains a methyl group instead of a cyclopentyl group.
Uniqueness
The unique combination of the tetrazole ring, cyclohexene moiety, and amide linkage in 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(cyclohex-3-ene-1-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c27-19(14-6-2-1-3-7-14)21-16-10-12-17(13-11-16)26-24-18(23-25-26)20(28)22-15-8-4-5-9-15/h1-2,10-15H,3-9H2,(H,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYJXEDVIPJLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4CCC=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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